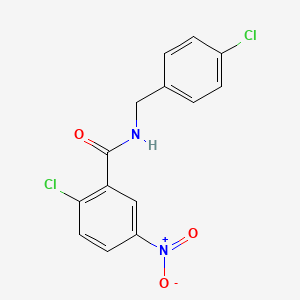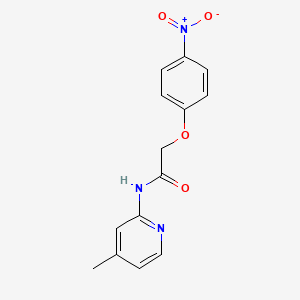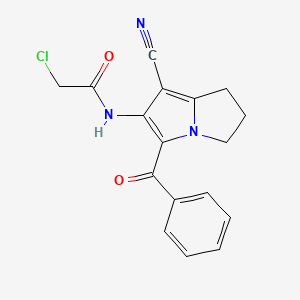![molecular formula C17H15FO4 B5811487 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, also known as FMFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to have significant biological activity, making it an interesting target for further research.
Mécanisme D'action
The exact mechanism of action of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and modulating the immune system. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, this compound has been shown to modulate the activity of certain immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit the growth of certain bacteria and fungi. In addition, this compound has been shown to modulate the immune system, leading to increased production of cytokines and other immune molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its high purity and yield, which makes it easy to work with in the laboratory. In addition, its potential applications in drug discovery and development make it an interesting target for further research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid. One area of interest is its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. In addition, further research is needed to fully understand its mechanism of action and its effects on the immune system. Finally, there is potential for the development of new synthetic methods for the production of this compound and related compounds.
Méthodes De Synthèse
The synthesis of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves the reaction of 3-methoxyphenylboronic acid with 3-fluorobenzyl bromide in the presence of a palladium catalyst. The resulting intermediate is then treated with potassium carbonate and acetic acid to yield this compound in high yield and purity.
Applications De Recherche Scientifique
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been studied for its potential applications as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, this compound has been studied for its potential as a modulator of the immune system and as an inhibitor of certain enzymes.
Propriétés
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(6-8-17(19)20)5-7-15(16)22-11-13-3-2-4-14(18)9-13/h2-10H,11H2,1H3,(H,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQVZKIQSGEHHA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


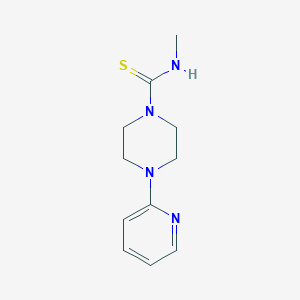


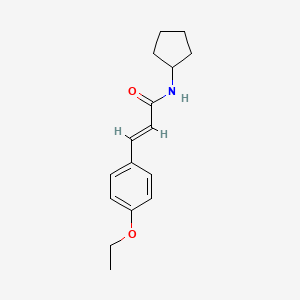
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
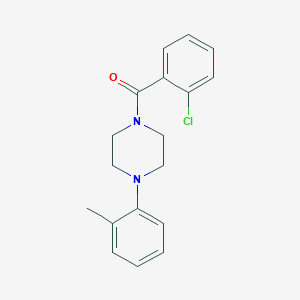
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)
